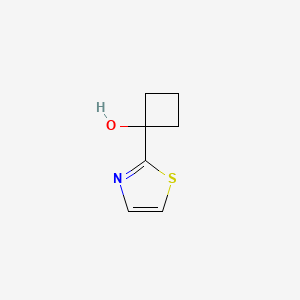

1-(Thiazol-2-yl)cyclobutanol

CAS No.: 362718-83-0

Cat. No.: VC3858854

Molecular Formula: C7H9NOS

Molecular Weight: 155.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 362718-83-0 |

|---|---|

| Molecular Formula | C7H9NOS |

| Molecular Weight | 155.22 g/mol |

| IUPAC Name | 1-(1,3-thiazol-2-yl)cyclobutan-1-ol |

| Standard InChI | InChI=1S/C7H9NOS/c9-7(2-1-3-7)6-8-4-5-10-6/h4-5,9H,1-3H2 |

| Standard InChI Key | DZVAUUDEBFFNFY-UHFFFAOYSA-N |

| SMILES | C1CC(C1)(C2=NC=CS2)O |

| Canonical SMILES | C1CC(C1)(C2=NC=CS2)O |

Introduction

Chemical and Physical Properties

Molecular Characteristics

The compound’s structure combines a strained cyclobutane ring with a polar hydroxyl group and an electron-rich thiazole system. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₉NOS | |

| Molecular weight | 155.22 g/mol | |

| Boiling point | Not reported | — |

| Melting point | Not reported | — |

| Density | Not reported | — |

| Solubility | Partly soluble in organic solvents |

Synthesis and Reactivity

Reactivity Profile

-

Hydroxyl Group: Participates in esterification, etherification, and hydrogen bonding .

-

Thiazole Ring: Susceptible to electrophilic substitution at the 5-position and coordination with metal ions .

-

Cyclobutane Ring: Strain-driven reactivity, including ring-opening under acidic conditions or [2+2] cycloadditions .

Structural and Computational Insights

X-ray Crystallography

While no crystal structure of 1-(thiazol-2-yl)cyclobutanol is reported, similar cyclobutane-thiazole hybrids exhibit:

-

Puckered Cyclobutane Rings: Dihedral angles ≈25–30° between adjacent carbons .

-

Intermolecular Interactions: N–H···S hydrogen bonds and π-stacking between thiazole rings .

DFT Studies

Density functional theory (DFT) calculations on analogous molecules reveal:

-

Electrostatic Potential: Nucleophilic regions localized on thiazole sulfur and nitrogen atoms, electrophilic sites on hydroxyl oxygen .

-

Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps ≈4–5 eV, indicating moderate chemical stability .

Applications and Biological Relevance

Material Science

The compound’s rigid, conjugated structure suggests utility in organic electronics or as a ligand in coordination polymers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume